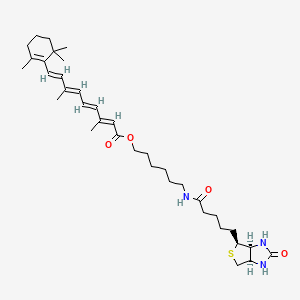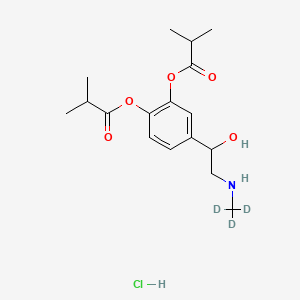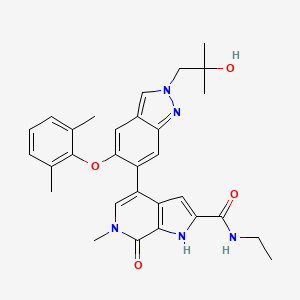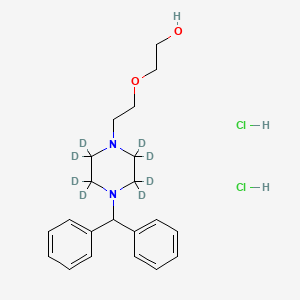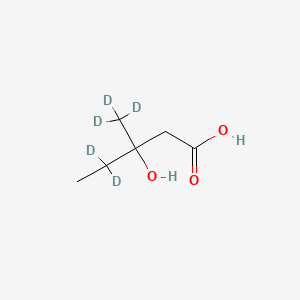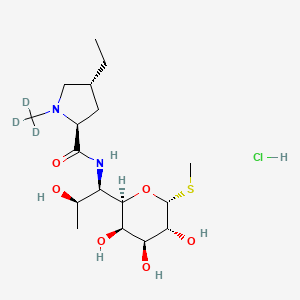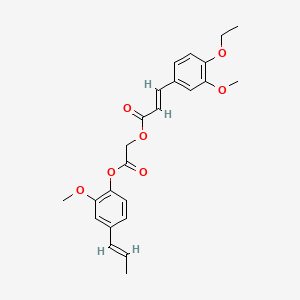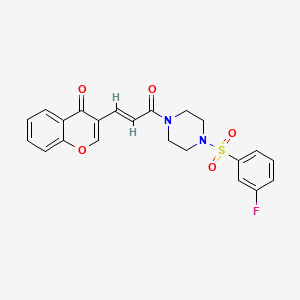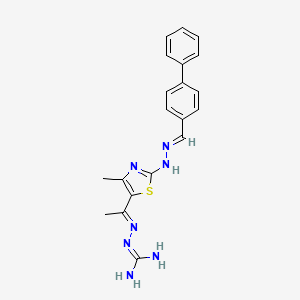
C15 Ceramide-1-phosphate-d7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
C15 Ceramide-1-phosphate-d7 is a deuterated derivative of C15 Ceramide-1-phosphate. Ceramide-1-phosphate is a bioactive sphingolipid, which is a metabolite of ceramide obtained by the phosphorylation of ceramide by ceramide kinase . This compound plays a significant role in regulating apoptosis and cell proliferation, and is involved in various cellular processes such as phagocytosis and macrophage chemotaxis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
C15 Ceramide-1-phosphate-d7 is synthesized through the phosphorylation of C15 Ceramide-d7. The synthesis involves the use of ceramide kinase to phosphorylate the ceramide . The reaction conditions typically require a controlled environment with specific temperature and pH levels to ensure the successful phosphorylation of the ceramide.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using advanced biotechnological methods. The process includes the extraction of ceramide from natural sources, followed by its deuteration and subsequent phosphorylation. The final product is purified and packaged under stringent conditions to maintain its stability and purity .
Análisis De Reacciones Químicas
Types of Reactions
C15 Ceramide-1-phosphate-d7 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions vary depending on the type of reaction but generally require controlled temperature and pressure .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which have different biological activities and applications .
Aplicaciones Científicas De Investigación
C15 Ceramide-1-phosphate-d7 has a wide range of scientific research applications, including:
Chemistry: It is used as a standard in mass spectrometry to measure ceramide levels in biological samples.
Medicine: It is used in research related to metabolic disorders, cancer, and inflammatory diseases.
Industry: It is used in the development of pharmaceuticals and cosmetics due to its bioactive properties.
Mecanismo De Acción
C15 Ceramide-1-phosphate-d7 exerts its effects through various molecular targets and pathways. It acts as a second messenger in cellular signaling pathways, promoting cell survival and proliferation. It also stimulates macrophage chemotaxis through specific plasma membrane receptors coupled to Gi proteins . Additionally, it has pro-inflammatory activity by stimulating cytosolic phospholipase A2, leading to the release of arachidonic acid and prostaglandin formation .
Comparación Con Compuestos Similares
Similar Compounds
C15 Ceramide-d7: A deuterated derivative of C15 Ceramide, used as a standard in mass spectrometry.
C16 Ceramide: Another ceramide derivative with similar biological activities.
C18 Ceramide: A ceramide derivative with longer acyl chains, used in various biological studies.
Uniqueness
C15 Ceramide-1-phosphate-d7 is unique due to its deuterated nature, which makes it an ideal standard for mass spectrometry. Its bioactive properties, including its role in apoptosis, cell proliferation, and inflammation, make it a valuable compound in scientific research .
Propiedades
Fórmula molecular |
C33H69N2O6P |
|---|---|
Peso molecular |
627.9 g/mol |
Nombre IUPAC |
azanium;[(E,2S,3R)-16,16,17,17,18,18,18-heptadeuterio-3-hydroxy-2-(pentadecanoylamino)octadec-4-enyl] hydrogen phosphate |
InChI |
InChI=1S/C33H66NO6P.H3N/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-32(35)31(30-40-41(37,38)39)34-33(36)29-27-25-23-21-19-16-14-12-10-8-6-4-2;/h26,28,31-32,35H,3-25,27,29-30H2,1-2H3,(H,34,36)(H2,37,38,39);1H3/b28-26+;/t31-,32+;/m0./s1/i1D3,3D2,5D2; |
Clave InChI |
GXIXNMIIJBAQTF-QHKXSBLVSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(O)[O-])NC(=O)CCCCCCCCCCCCCC)O.[NH4+] |
SMILES canónico |
CCCCCCCCCCCCCCC(=O)NC(COP(=O)(O)[O-])C(C=CCCCCCCCCCCCCC)O.[NH4+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![NBD-PE [N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolaMine, triethylaMMoniuM salt]](/img/structure/B12411055.png)

